molecular formula C19H18N2O3 B2744286 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1351607-86-7

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2744286
CAS No.: 1351607-86-7
M. Wt: 322.364
InChI Key: WQIMPOBWRSMWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

Organozinc compounds, upon reaction with N-substituted 2-oxochromene-3-carboxamides, yield various significant products, including dialkyl 1a-R-carbamoyl-2-oxo-1a,7b-dihydro-2H-cyclopropa[c]chromene-1,1-dicarboxylates or alkyl 2-R-1,3,4-trioxo-2,3-dihydro-1H,9bH-chromeno[3′,4′:1,3]-cyclopropa[1,2-c]pyrrole-9c-carboxylates. These reactions demonstrate the compound's utility in synthesizing complex molecular structures, highlighting its importance in organic synthesis and medicinal chemistry research (Shchepin et al., 2006).

Material Science and Polymer Research

The synthesis of novel poly(coumarin-amide)s using a direct polycondensation reaction with various aromatic diamines showcases the compound's role in developing new materials with potential applications in electronics, photonics, and as advanced biomaterials. These polymers exhibit unique properties, such as solubility in aprotic polar solvents, high glass-transition temperatures, and the ability to form films, making them useful in various technological applications (Nechifor, 2009).

Structural Chemistry and Molecular Design

Investigations into the structure of related chemical entities, such as 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, underscore the compound's relevance in structural chemistry. These studies not only enhance our understanding of molecular interactions and configurations but also assist in the design of novel compounds with desired properties for specific applications (Kirillov et al., 2016).

Antimicrobial and Anticancer Research

The compound's framework has been utilized in the development of new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles with demonstrated antimicrobial activities. Such studies are crucial for the discovery of new therapeutic agents against resistant bacterial strains, showcasing the compound's potential in contributing to public health through the development of new antibiotics (Azab et al., 2017).

Furthermore, 4-aryl-4H-chromenes, related to the compound , have been identified as potent apoptosis inducers, offering insights into novel anticancer strategies. This indicates the compound's utility in oncology research, potentially leading to the development of new cancer therapies (Kemnitzer et al., 2008).

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-20-10-4-5-14(20)12-21(13-8-9-13)19(23)18-11-16(22)15-6-2-3-7-17(15)24-18/h2-7,10-11,13H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMPOBWRSMWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.